(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
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Overview
Description
(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol is a complex organic compound with a unique structure It features a hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol ring system, which is further functionalized with a trityloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
(3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes .
Mechanism of Action
The mechanism by which (3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- (3aR,3bS,4aS,5aS)-4-(5,5-dimethyl-1,3-dioxan-2-yl)hexahydrocyclopropa[3,4]cyclopenta[1,2-b]furan-2(3H)-one
- (3aR,3bR,4aS,5S,5aS)-3b-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethylhexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol
Uniqueness
What sets (3AR,3bR,4aS,5S,5aS)-2,2-dimethyl-3b-((trityloxy)methyl)hexahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-5-ol apart is its unique combination of functional groups and ring systems, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C29H30O4 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(1R,2R,4S,5S,6S)-8,8-dimethyl-2-(trityloxymethyl)-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol |
InChI |
InChI=1S/C29H30O4/c1-27(2)32-25-24(30)23-18-28(23,26(25)33-27)19-31-29(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,23-26,30H,18-19H2,1-2H3/t23-,24+,25+,26+,28+/m1/s1 |
InChI Key |
PSVNDLBMPBAHID-VETGFMSWSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@H]([C@H]3C[C@]3([C@H]2O1)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C |
Canonical SMILES |
CC1(OC2C(C3CC3(C2O1)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C |
Origin of Product |
United States |
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